molecular formula C12H13ClN2O4 B2838532 5-(Chloromethyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole CAS No. 91721-50-5

5-(Chloromethyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B2838532
CAS No.: 91721-50-5
M. Wt: 284.7
InChI Key: XAMYNUKAAHNQJK-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole: is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a chloromethyl group and a trimethoxyphenyl group attached to the oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Chloromethyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole typically involves the reaction of 3,4,5-trimethoxybenzohydrazide with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the oxadiazole ring. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or chloroform.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The chloromethyl group in 5-(Chloromethyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alcohols, leading to the formation of various substituted derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to form reduced derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines can be used under mild conditions to achieve substitution.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under controlled conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.

Major Products Formed:

  • Substituted derivatives with various functional groups replacing the chloromethyl group.
  • Oxidized or reduced forms of the original compound, depending on the reaction conditions.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology and Medicine: Research has shown potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. The compound’s ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science. Its reactivity and functional groups make it versatile for various applications.

Mechanism of Action

The mechanism by which 5-(Chloromethyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole exerts its effects depends on its interaction with molecular targets. The compound can act as an electrophile due to the presence of the chloromethyl group, allowing it to form covalent bonds with nucleophilic sites on proteins, enzymes, or other biomolecules. This interaction can modulate the activity of these targets, leading to various biological effects. The trimethoxyphenyl group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 5-(Bromomethyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole
  • 5-(Iodomethyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole
  • 5-(Hydroxymethyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole

Comparison: Compared to its bromomethyl and iodomethyl analogs, 5-(Chloromethyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole is generally more reactive due to the higher reactivity of the chloromethyl group. The hydroxymethyl analog, on the other hand, is less reactive but may offer different biological properties due to the presence of the hydroxyl group. The trimethoxyphenyl group remains a common feature, contributing to the overall stability and reactivity of these compounds.

Properties

IUPAC Name

5-(chloromethyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O4/c1-16-8-4-7(5-9(17-2)11(8)18-3)12-14-10(6-13)19-15-12/h4-5H,6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAMYNUKAAHNQJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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